molecular formula C12H13NO3 B1499206 Ethyl (5-cyano-2-methoxyphenyl)-acetate

Ethyl (5-cyano-2-methoxyphenyl)-acetate

Cat. No.: B1499206
M. Wt: 219.24 g/mol
InChI Key: SIGXCIIQDATECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-cyano-2-methoxyphenyl)-acetate is an aromatic ester featuring a phenyl ring substituted with a methoxy group at position 2 and a cyano group at position 5, linked to an ethyl acetate moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. Its methoxy group contributes to solubility in organic solvents and may influence metabolic stability in drug candidates .

Properties

IUPAC Name

ethyl 2-(5-cyano-2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)7-10-6-9(8-13)4-5-11(10)15-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGXCIIQDATECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural differences and their implications:

Compound Name Substituents (Phenyl Ring) Ester Group Key Functional Groups Impact on Properties
Ethyl (5-cyano-2-methoxyphenyl)-acetate 5-CN, 2-OCH3 Ethyl Cyano, Methoxy High polarity, electron-withdrawing CN increases reactivity for nucleophilic attack .
Methyl 2-(2-methoxyphenyl)acetate 2-OCH3 Methyl Methoxy Lower reactivity due to lack of electron-withdrawing groups; higher lipophilicity.
Ethyl (5-formyl-2-methoxyphenoxy)acetate 5-CHO, 2-OCH3 Ethyl Formyl, Methoxy Formyl group enables condensation reactions (e.g., Schiff base formation) .
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-OCH3, 2-SO2NH2 Methyl Sulfamoyl, Methoxy Sulfamoyl group enhances hydrogen-bonding capacity, improving crystallinity .
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Indole core (2-Me, 5-OCH3) Ethyl Indole, Methoxy, Methyl Indole moiety confers biological activity (e.g., serotonin analogs) .

Physical and Chemical Properties

  • Solubility: The cyano group in the target compound increases polarity, reducing solubility in non-polar solvents compared to methoxy or methyl analogs. Ethyl acetate derivatives generally exhibit moderate solubility in ethanol and dichloromethane .
  • Melting Points: Cyano-substituted compounds (e.g., ’s thiazolidinone derivative) often have higher melting points than methoxy analogs due to stronger dipole interactions .
  • Stability: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions compared to electron-donating substituents like methoxy .

Research Findings and Case Studies

  • Crystallography : Ethyl 2-(5-nitro-2-hydroxyphenyl)acetate forms hydrogen-bonded chains along the b-axis, a feature likely shared with the target compound due to similar ester and polar groups .
  • Biological Activity : Indole derivatives () show serotoninergic activity, whereas sulfamoyl analogs () exhibit herbicidal properties, underscoring substituent-driven diversity .

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